molecular formula C25H22N2O B5761519 2,2-diphenyl-N'-(3-phenyl-2-propen-1-ylidene)cyclopropanecarbohydrazide

2,2-diphenyl-N'-(3-phenyl-2-propen-1-ylidene)cyclopropanecarbohydrazide

Cat. No. B5761519
M. Wt: 366.5 g/mol
InChI Key: KISNQLLWPPTQMN-NQOJKJTGSA-N
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Description

2,2-diphenyl-N'-(3-phenyl-2-propen-1-ylidene)cyclopropanecarbohydrazide, also known as DPPCC, is a synthetic compound that has been extensively studied for its potential applications in various scientific fields.

Mechanism of Action

The mechanism of action of 2,2-diphenyl-N'-(3-phenyl-2-propen-1-ylidene)cyclopropanecarbohydrazide is not fully understood, but it is believed to involve the inhibition of various enzymes and signaling pathways. 2,2-diphenyl-N'-(3-phenyl-2-propen-1-ylidene)cyclopropanecarbohydrazide has been shown to inhibit the activity of the enzyme cyclooxygenase-2 (COX-2), which is involved in the production of inflammatory mediators. 2,2-diphenyl-N'-(3-phenyl-2-propen-1-ylidene)cyclopropanecarbohydrazide has also been shown to inhibit the activity of the enzyme topoisomerase II, which is involved in DNA replication and repair.
Biochemical and Physiological Effects:
2,2-diphenyl-N'-(3-phenyl-2-propen-1-ylidene)cyclopropanecarbohydrazide has been shown to exhibit various biochemical and physiological effects. In vitro studies have shown that 2,2-diphenyl-N'-(3-phenyl-2-propen-1-ylidene)cyclopropanecarbohydrazide can induce cell cycle arrest and apoptosis in cancer cells. 2,2-diphenyl-N'-(3-phenyl-2-propen-1-ylidene)cyclopropanecarbohydrazide has also been shown to inhibit the growth of various bacterial and fungal strains. In vivo studies have shown that 2,2-diphenyl-N'-(3-phenyl-2-propen-1-ylidene)cyclopropanecarbohydrazide can reduce inflammation and pain in animal models of arthritis.

Advantages and Limitations for Lab Experiments

One of the major advantages of 2,2-diphenyl-N'-(3-phenyl-2-propen-1-ylidene)cyclopropanecarbohydrazide is its ease of synthesis and purification. 2,2-diphenyl-N'-(3-phenyl-2-propen-1-ylidene)cyclopropanecarbohydrazide can be synthesized in a one-pot reaction and purified through recrystallization. Another advantage of 2,2-diphenyl-N'-(3-phenyl-2-propen-1-ylidene)cyclopropanecarbohydrazide is its versatility in various scientific fields. However, one of the limitations of 2,2-diphenyl-N'-(3-phenyl-2-propen-1-ylidene)cyclopropanecarbohydrazide is its limited solubility in water, which can make it difficult to study its biological activity in aqueous environments.

Future Directions

There are several future directions for the study of 2,2-diphenyl-N'-(3-phenyl-2-propen-1-ylidene)cyclopropanecarbohydrazide. One direction is the optimization of the synthesis method to improve the yield and purity of 2,2-diphenyl-N'-(3-phenyl-2-propen-1-ylidene)cyclopropanecarbohydrazide. Another direction is the investigation of the structure-activity relationship of 2,2-diphenyl-N'-(3-phenyl-2-propen-1-ylidene)cyclopropanecarbohydrazide to identify more potent analogs. Additionally, the study of the pharmacokinetics and pharmacodynamics of 2,2-diphenyl-N'-(3-phenyl-2-propen-1-ylidene)cyclopropanecarbohydrazide in vivo can provide valuable insights into its potential clinical applications.

Synthesis Methods

2,2-diphenyl-N'-(3-phenyl-2-propen-1-ylidene)cyclopropanecarbohydrazide can be synthesized through a simple one-pot reaction between hydrazine hydrate, cyclopropanecarboxylic acid, and 3-phenylacrolein. The reaction is carried out under reflux conditions in the presence of a catalyst such as p-toluenesulfonic acid. The product is then purified through recrystallization to obtain pure 2,2-diphenyl-N'-(3-phenyl-2-propen-1-ylidene)cyclopropanecarbohydrazide.

Scientific Research Applications

2,2-diphenyl-N'-(3-phenyl-2-propen-1-ylidene)cyclopropanecarbohydrazide has been studied for its potential applications in various scientific fields such as medicinal chemistry, materials science, and catalysis. In medicinal chemistry, 2,2-diphenyl-N'-(3-phenyl-2-propen-1-ylidene)cyclopropanecarbohydrazide has been shown to exhibit antitumor, antimicrobial, and anti-inflammatory activities. In materials science, 2,2-diphenyl-N'-(3-phenyl-2-propen-1-ylidene)cyclopropanecarbohydrazide has been used as a building block for the synthesis of novel materials with potential applications in optoelectronics and organic electronics. In catalysis, 2,2-diphenyl-N'-(3-phenyl-2-propen-1-ylidene)cyclopropanecarbohydrazide has been used as a ligand for the synthesis of novel metal complexes with potential applications in organic synthesis.

properties

IUPAC Name

2,2-diphenyl-N-[(E)-[(E)-3-phenylprop-2-enylidene]amino]cyclopropane-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C25H22N2O/c28-24(27-26-18-10-13-20-11-4-1-5-12-20)23-19-25(23,21-14-6-2-7-15-21)22-16-8-3-9-17-22/h1-18,23H,19H2,(H,27,28)/b13-10+,26-18+
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

KISNQLLWPPTQMN-NQOJKJTGSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(C1(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)NN=CC=CC4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

C1C(C1(C2=CC=CC=C2)C3=CC=CC=C3)C(=O)N/N=C/C=C/C4=CC=CC=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C25H22N2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

366.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

2,2-diphenyl-N'-(3-phenyl-2-propen-1-ylidene)cyclopropanecarbohydrazide

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